Thiq

Übersicht

Beschreibung

Tetrahydroisoquinoline is an organic compound with the chemical formula C₉H₁₁N. It is classified as a secondary amine and is derived from isoquinoline by hydrogenation. Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents. The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds and drugs .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disorders

THIQ derivatives have been studied for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound analogs can modulate neurotransmitter systems, potentially offering therapeutic benefits.

- Case Study : A study highlighted the synthesis of this compound-based compounds that demonstrated significant activity against neurodegenerative pathways. These compounds were shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Addiction and Alcoholism

This compound has been implicated in the mechanisms of addiction, particularly concerning alcohol dependence. Research suggests that THIQs may play a role in modulating the effects of alcohol on the brain.

- Case Study : A review discussed the involvement of THIQs in alcohol-related behaviors and their potential as therapeutic agents to mitigate alcohol dependence . The findings indicate that THIQs could help reduce cravings and withdrawal symptoms.

Biosynthesis and Production

Recent advances in synthetic biology have enabled the microbial production of THIQs through engineered yeast strains. This approach enhances the availability of this compound derivatives for research and therapeutic use.

- Data Table: Production Yield of this compound Derivatives

| Compound | Production Method | Yield (g/L) | Reference |

|---|---|---|---|

| (S)-reticuline | Engineered yeast | 4.6 | |

| Norlaudanosoline | Amino acid feeding | Not specified | |

| Ethyl-substituted THIQs | L-DOPA substrate | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Understanding SAR is crucial for designing new compounds with enhanced efficacy.

Wirkmechanismus

Target of Action

Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . This compound-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This compound is known to interact with endorphin receptors and melanocortin receptor subtype MC4 . These receptors play crucial roles in various biological processes, including pain suppression and sexual activity .

Mode of Action

This compound acts as an agonist, stimulating the endorphin receptors . It is produced when monoamine neurotransmitters break down, and monoamine oxidase attacks the neurotransmitters, wiping out the receptors for recycling. When acetaldehyde is present, this compound forms, thereby plugging into the endorphin receptors and stimulating them . This interaction results in changes in the cellular activities associated with these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the neurotransmitter systems. This compound interacts with endorphin receptors, which are involved in pain suppression and other neurological functions . The exact downstream effects of this interaction can vary, but they generally involve changes in neuronal signaling and potentially the modulation of various physiological processes.

Pharmacokinetics

One study on a this compound derivative showed favorable in vitro adme properties . The compound exhibited potent inhibitory activity, high metabolic stability, and good permeability, suggesting a favorable bioavailability profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its target receptors. By acting as an agonist at endorphin receptors, this compound can modulate neuronal signaling and potentially influence various physiological processes . .

Biochemische Analyse

Biochemical Properties

THIQ interacts with various enzymes, proteins, and other biomolecules. It is known to amplify the effects of dopamine, a neurotransmitter associated with pleasure and reward . This interaction suggests that this compound may play a significant role in biochemical reactions related to mood regulation and reward response.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by acting on dopamine receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . This binding can influence enzyme activity and gene expression, although the specifics of these interactions are still being explored.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific details about its stability, degradation, and long-term effects on cellular function are still being researched, it is known that this compound can have lasting impacts on the cells it interacts with .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects and potential toxicities at high doses are still being studied, it is clear that dosage plays a significant role in the impact of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The specifics of how this compound localization or accumulation is influenced by these factors are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine der ersten Methoden zur Synthese von Tetrahydroisochinolin wurde 1911 von Pictet und Spengler beschrieben. Dieses Verfahren beinhaltet die Reaktion von Phenylethylamin mit Dimethoxymethan in Gegenwart von wässriger Salzsäure bei 100 °C, wobei Tetrahydroisochinolin in 40 %iger Ausbeute entsteht . Spätere Modifikationen ersetzten Dimethoxymethan durch Aldehyde, um substituierte Tetrahydroisochinoline zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tetrahydroisochinolin beinhaltet oft die katalytische Hydrierung von Isochinolin. Dieser Prozess verwendet typischerweise einen Metallkatalysator wie Palladium oder Platin unter Hochdruck- und Hochtemperaturbedingungen, um die Hydrierung zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Tetrahydroisochinolin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Reduktion: Es kann durch weitere Hydrierung zu Decahydroisochinolin reduziert werden.

Substitution: Tetrahydroisochinolin kann aufgrund seiner schwach basischen Eigenschaften Salze mit starken Säuren bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid und Selendioxid.

Reduktion: Metallkatalysatoren wie Palladium oder Platin.

Substitution: Starke Säuren wie Salzsäure.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechendes Nitron.

Reduktion: Decahydroisochinolin.

Substitution: Salze von Tetrahydroisochinolin.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isochinolin: Die Stammverbindung, von der Tetrahydroisochinolin abgeleitet ist.

Decahydroisochinolin: Ein vollständig hydriertes Derivat von Tetrahydroisochinolin.

Norsalsolinol: Ein neurotoxisches Derivat von Tetrahydroisochinolin.

Einzigartigkeit

Tetrahydroisochinolin ist aufgrund seiner strukturellen Vielseitigkeit und der breiten Palette von biologischen Aktivitäten, die seine Derivate aufweisen, einzigartig. Seine Fähigkeit, verschiedene bioaktive Verbindungen zu bilden, macht es zu einem wertvollen Gerüst in der medizinischen Chemie .

Biologische Aktivität

Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a bicyclic compound derived from isoquinoline, characterized by its saturated structure. It has been extensively studied due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, infections, and cancer.

Biological Activities

This compound compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : this compound derivatives have shown substantial antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain C1-substituted this compound motifs possess low minimum inhibitory concentration (MIC) values, highlighting their effectiveness as antimicrobial agents .

- Neuroprotective Effects : this compound-based compounds have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Properties : Recent studies have identified this compound as a promising scaffold for anticancer agents. It functions by inhibiting epigenetic regulators and disrupting cancer cell proliferation pathways. Various analogs have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : Many this compound derivatives act as enzyme inhibitors, impacting pathways crucial for pathogen survival or cancer cell growth. For instance, certain analogs inhibit protein kinases involved in cancer progression .

- Modulation of Receptors : this compound compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:

- Substituent Effects : The presence and position of substituents on the this compound scaffold significantly influence its biological activity. For example, modifications at the C1 position have been linked to enhanced antimicrobial properties .

- Ring Modifications : Alterations to the bicyclic structure can lead to variations in potency and selectivity for specific biological targets. Researchers are exploring different ring systems to optimize therapeutic efficacy .

Case Studies

Several studies illustrate the application and effectiveness of this compound compounds:

- Antimicrobial Efficacy Study : A recent study synthesized C1-substituted this compound derivatives using photocatalytic methods. These compounds demonstrated significant antimicrobial activity against MRSA, with MIC values indicating strong potential as therapeutic agents .

- Neuroprotective Study : Research into the neuroprotective effects of this compound analogs revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neurodegenerative disease models .

- Cancer Research : In vitro studies on various cancer cell lines showed that specific this compound derivatives inhibited cell proliferation and induced apoptosis through modulation of epigenetic pathways. This highlights their potential as anticancer drugs .

Eigenschaften

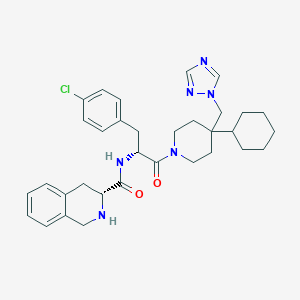

IUPAC Name |

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various this compound derivatives rather than detailing the specific spectroscopic data of the unsubstituted this compound molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of this compound derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of this compound binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on this compound derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the this compound scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of this compound derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of this compound derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of this compound derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of this compound derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of this compound analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol this compound) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of this compound derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the this compound scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.